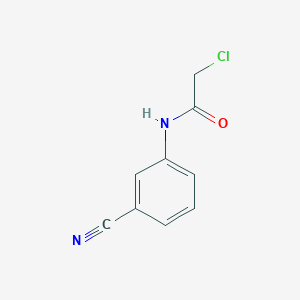

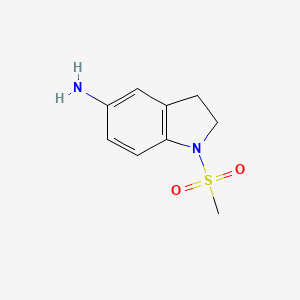

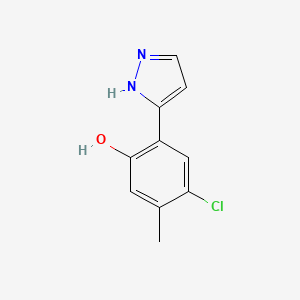

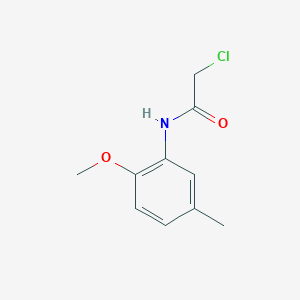

![molecular formula C10H12N2O B1349033 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 4946-08-1](/img/structure/B1349033.png)

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol

Vue d'ensemble

Description

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol, also known as MBIE, is an organic compound that has recently been studied for its potential applications in scientific research. MBIE is a synthetic molecule that is structurally similar to the neurotransmitter dopamine. As a result, MBIE has been studied for its ability to interact with dopamine receptors and its potential use as a drug or drug target.

Applications De Recherche Scientifique

Synthesis and Material Applications

- The synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB) introduces a method for creating high-performance polymers modified by orderly hydroxy, showcasing the utility of benzoimidazole derivatives in the development of new monomers for polymer engineering (Zhang Qinglon, 2014).

- Research into the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones highlights the potential of benzimidazole derivatives in organic synthesis, offering a new approach to constructing complex molecules for various applications (R. Mancuso et al., 2017).

Antimicrobial Activity

- A study on the synthesis and antimicrobial activity of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide demonstrated significant antimicrobial action, indicating the potential of benzimidazole derivatives as a basis for developing new antimicrobial agents (S. Ch, 2022).

Optoelectronic Properties

- The electronic and substituent influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1,10]phenanthroline frameworks was investigated, revealing insights into how benzimidazole derivatives could be used to modify electronic properties for applications in optoelectronics and sensor technologies (A. O. Eseola et al., 2012).

Pharmacological Evaluations

- The synthesis and pharmacological evaluation of some benzimidazole acetohydrazide derivatives as EGFR inhibitors detailed the design of novel compounds targeting cancer pathways, illustrating the therapeutic potential of benzimidazole derivatives in oncology (Serkan Demirel et al., 2017).

Corrosion Inhibition

- A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid provided evidence of benzimidazole derivatives' effectiveness as corrosion inhibitors, opening up applications in material preservation and industrial maintenance (P. Ammal et al., 2018).

Propriétés

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol | |

CAS RN |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

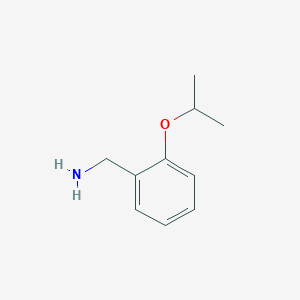

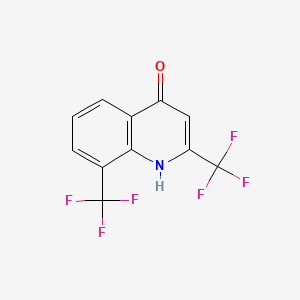

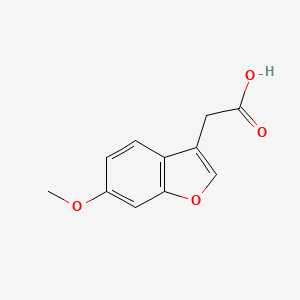

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)